2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile
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Overview
Description
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a phenoxyacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-benzyloxy-4-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile
- 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetate
- 2-(3-(Benzyloxy)-4-methoxyphenoxy)ethanol
Uniqueness
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups enhances its potential for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H15NO3 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C16H15NO3/c1-18-15-8-7-14(19-10-9-17)11-16(15)20-12-13-5-3-2-4-6-13/h2-8,11H,10,12H2,1H3 |
InChI Key |
JYKWAYSTRDOLTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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